![molecular formula C20H21N3O3 B5236939 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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Description
Synthesis Analysis
The synthesis of related carbazole derivatives typically involves multi-step chemical reactions that require precise control over reaction conditions to ensure the desired product is obtained. For example, starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, a series of reactions involving (dialkylamino)alkylamines can lead to various 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides), demonstrating the complexity and variability in the synthesis pathways of carbazole derivatives (Jasztold-Howorko et al., 1994).
Molecular Structure Analysis
The molecular structure of carbazole derivatives and related compounds is characterized by the presence of heterocyclic rings, which are crucial for their chemical properties. NMR and X-ray crystallography are commonly used techniques for structural elucidation, providing detailed insights into the arrangement of atoms within the molecule. For instance, the structure of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting the importance of these techniques in understanding molecular structures (Asiri et al., 2010).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. Reactions such as nucleophilic additions, demethylation, and ring-opening are common and can significantly alter the chemical properties of the resulting compounds. For example, the synthesis and reactions of 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2-(3H)-ones showcase the reactivity of similar heterocyclic compounds under different conditions (Martynaitis et al., 2011).
Mechanism of Action
Target of Action
Compounds with carbazole groups, such as mcbp and cbp, are often used as host materials in oled and tadf-oled devices . They are known to interact with electron acceptors to form exciplexes .
Mode of Action
The compound’s interaction with its targets involves the formation of exciplexes with electron acceptors . The carbazole groups in the compound structure contribute to its electron-rich nature, enabling this interaction . The formation of exciplexes is a crucial step in the operation of OLED devices, affecting their efficiency and stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the operation of OLED devices. The formation of exciplexes with electron acceptors is a key process in these devices . The resulting changes include alterations in the electron densities of the orbitals, which can affect the device’s performance .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can impact its bioavailability in the context of oled devices .
Result of Action
The molecular and cellular effects of the compound’s action are manifested in the operation of OLED devices. The formation of exciplexes with electron acceptors can enhance the device’s efficiency and stability .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the formation of exciplexes and, consequently, the operation of OLED devices . Additionally, the compound’s stability can be influenced by exposure to light and air .
Future Directions
properties
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)18(25)23(19(26)21-20)12-13(24)11-22-16-9-5-3-7-14(16)15-8-4-6-10-17(15)22/h3-10,13,24H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIJHWORSKDRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
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